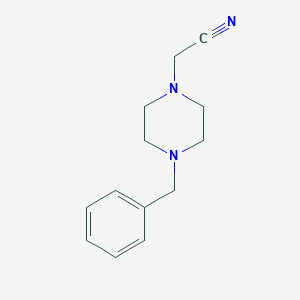

2-(4-Benzylpiperazin-1-yl)acetonitrile

概要

説明

2-(4-Benzylpiperazin-1-yl)acetonitrile is a chemical compound with the molecular formula C13H17N3 . It has a molecular weight of 215.3 . This compound is typically available in powder form .

Molecular Structure Analysis

The InChI code for 2-(4-Benzylpiperazin-1-yl)acetonitrile is 1S/C13H17N3/c14-6-7-15-8-10-16(11-9-15)12-13-4-2-1-3-5-13/h1-5H,7-12H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

2-(4-Benzylpiperazin-1-yl)acetonitrile is a powder that is stored at room temperature .科学的研究の応用

Organic Synthesis

- Methods : A protocol involving Cu(OAc)2 as a mediator and benzimidazole as the directing group is employed. The reaction facilitates the cyanation of arenes .

- Results : The process yields a series of cyano derivatives with moderate to good yields. It has led to the synthesis of 19 new compounds out of 20 cyanide products .

Medicinal Chemistry

- Methods : Docking simulations and enzyme-inhibitor complex studies are conducted to assess the interaction with target proteins .

- Results : Hydrophobic interactions between the aromatic moieties of the ligand and lipophilic residues of the binding site stabilize the most active enzyme-inhibitor complexes .

Material Science

- Methods : Derivative reactions of the obtained cyanide product lead to the development of new materials like fluorescent compound 5a .

- Results : The derivative reactions result in the formation of materials with specific fluorescent properties .

Analytical Chemistry

- Methods : Techniques like Thin Layer Chromatography (TLC) on Silica gel plates are used, visualized under UV light .

- Results : The TLC method allows for the effective separation and identification of compounds within a mixture .

Chemical Synthesis

- Methods : The synthesis involves the use of 2-(4-Benzylpiperazin-1-yl)acetonitrile as a cyano source in a Cu(OAc)2-mediated reaction .

- Results : The reaction has been successful in producing a range of benzimidazole derivatives .

Pharmacology

- Methods : Molecular modeling and synthesis of novel derivatives are performed to explore its efficacy against various pathogens .

- Results : The molecular modeling has shown promising results in identifying potential antimicrobial agents .

This analysis provides a glimpse into the versatility of 2-(4-Benzylpiperazin-1-yl)acetonitrile in scientific research, showcasing its potential across various fields and applications. The methods and results highlight the compound’s role in advancing scientific knowledge and its contribution to multiple areas of research.

Building on the previous analysis, here’s an additional application of 2-(4-Benzylpiperazin-1-yl)acetonitrile :

Neuropharmacology

- Methods : It involves the synthesis of novel derivatives and their evaluation in various in vitro and in vivo models related to neurological diseases .

- Results : Some derivatives have shown promising results in preclinical studies, indicating potential therapeutic effects .

This additional application highlights the compound’s potential in the field of neuropharmacology, further demonstrating its versatility and importance in scientific research. The ongoing investigations and developments in this area could lead to significant advancements in the treatment of neurological conditions.

Continuing with the exploration of 2-(4-Benzylpiperazin-1-yl)acetonitrile , here’s another unique application:

Anti-Tubercular Agent Development

- Methods : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their anti-tubercular activity .

- Results : Among the tested compounds, several exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .

Safety And Hazards

特性

IUPAC Name |

2-(4-benzylpiperazin-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3/c14-6-7-15-8-10-16(11-9-15)12-13-4-2-1-3-5-13/h1-5H,7-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATUPEPBRQNHPDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC#N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397397 | |

| Record name | 2-(4-benzylpiperazin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Benzylpiperazin-1-yl)acetonitrile | |

CAS RN |

92042-93-8 | |

| Record name | 2-(4-benzylpiperazin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-5-[3-(benzyloxy)phenyl]pyridine](/img/structure/B113202.png)

![2-[4-(Benzyloxy)phenyl]benzaldehyde](/img/structure/B113213.png)

![6-Amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B113223.png)